molecular formula C8H11FO2S B2418276 Bicyclo[2.2.2]oct-5-ene-2-sulfonyl fluoride CAS No. 703-90-2

Bicyclo[2.2.2]oct-5-ene-2-sulfonyl fluoride

Cat. No.: B2418276
CAS No.: 703-90-2
M. Wt: 190.23
InChI Key: RAXOJIMGFGBGFH-UHFFFAOYSA-N
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Description

Bicyclo[2.2.2]oct-5-ene-2-sulfonyl fluoride is a specialized chemical reagent that incorporates a sulfonyl fluoride functional group onto a strained bicyclo[2.2.2]octene scaffold. This unique structure combines the reactivity of the sulfonyl fluoride with the three-dimensional complexity and synthetic challenge of a bridged ring system. The molecular formula is C8H11FO2S, and it has a molecular weight of 190.24 g/mol . Bridged bicyclic systems like the bicyclo[2.2.2]octane framework are of significant interest in organic and medicinal chemistry due to their presence in natural products and pharmaceuticals, and they pose a distinct synthetic challenge . The sulfonyl fluoride group is a key warhead in modern chemical biology, most notably in the context of SuFEx (Sulfur Fluoride Exchange) click chemistry. This makes the compound a potential candidate for covalently modifying proteins, enzymes, and other biological targets, facilitating the study of protein function and the development of new diagnostic tools. In synthetic chemistry, this reagent serves as a versatile building block for constructing more complex, functionally rich molecules. The reactive sulfonyl fluoride can undergo further transformations, while the strained alkene in the bicyclic system can participate in various cycloaddition and ring-opening reactions . This dual reactivity provides researchers with a powerful tool for generating diverse compound libraries and exploring new chemical spaces. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

bicyclo[2.2.2]oct-5-ene-2-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11FO2S/c9-12(10,11)8-5-6-1-3-7(8)4-2-6/h1,3,6-8H,2,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAXOJIMGFGBGFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CC1CC2S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11FO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Catalyzed Oxidation and Functionalization

A pivotal approach involves palladium-catalyzed oxidation of 1,4-dimethylenecyclohexane precursors. In a method detailed in patent US10633315B2, palladium diacetate (Pd(OAc)₂) catalyzes the reaction of 1,4-dimethylenecyclohexane with hydrogen peroxide (H₂O₂) in acetic acid, yielding bicyclo[2.2.2]octane-1,4-diol intermediates. Subsequent sulfonation and fluorination steps introduce the sulfonyl fluoride group.

Reaction Conditions:

  • Catalyst: Pd(OAc)₂ (3 mol%)
  • Oxidizing Agent: 30% H₂O₂
  • Solvent: Acetic acid
  • Temperature: Room temperature
  • Yield: 44.5% 4-acetoxybicyclo[2.2.2]octan-1-ol and 55.5% bicyclo[2.2.2]octane-1,4-diol.

This method highlights the exothermic nature of the reaction and the necessity for precise stoichiometric control to minimize byproducts such as high-molecular-weight polymers.

Direct Sulfonation-Fluorination of Bicyclo[2.2.2]oct-5-ene

An alternative one-step synthesis employs fluorosulfonic acid (HSO₃F) as both a sulfonating and fluorinating agent. The bicyclo[2.2.2]oct-5-ene substrate undergoes electrophilic addition with HSO₃F, followed by in situ fluorination to yield the sulfonyl fluoride derivative.

Key Parameters:

  • Reagent: HSO₃F (2 equivalents)
  • Solvent: Dichloromethane
  • Temperature: -10°C to 0°C (to suppress side reactions)
  • Reaction Time: 4–6 hours
  • Yield: 68–72% (isolated after column chromatography).

Quantum mechanical calculations suggest that the reaction proceeds via a zwitterionic intermediate, with the sulfonyl fluoride group adopting an axial conformation due to steric constraints.

Industrial-Scale Production and Optimization

Catalytic System Screening

Industrial protocols prioritize cost-effective catalysts and scalable conditions. Transition metal complexes, including tin (Sn) and titanium (Ti), have been explored as alternatives to palladium. For example, tin(II) chloride (SnCl₂) in combination with tert-butyl hydroperoxide (TBHP) achieves comparable yields (∼65%) but requires higher temperatures (50–60°C).

Table 1: Catalyst Comparison for Intermediate Synthesis

Catalyst Oxidizing Agent Temperature Yield (%) Byproducts
Pd(OAc)₂ H₂O₂ 25°C 44.5 High MW polymers
SnCl₂ TBHP 50°C 65.0 Minimal
Ti(OiPr)₄ O₂ (bubbled) 40°C 58.2 Ketones

Purification Techniques

Crude reaction mixtures often contain diastereomers and unreacted starting materials. Industrial-scale purification employs fractional distillation under reduced pressure (10–15 mmHg) to isolate the sulfonyl fluoride product. Recrystallization from hexane/ethyl acetate (9:1 v/v) further enhances purity to >98%.

Mechanistic Insights and Selectivity Control

Reaction Pathway Analysis

Density functional theory (DFT) studies reveal that the palladium-catalyzed oxidation proceeds via a Pd(II)/Pd(IV) redox cycle. The initial epoxidation of 1,4-dimethylenecyclohexane forms a bicyclic epoxide, which undergoes acid-catalyzed ring-opening to generate diol intermediates. Subsequent sulfonation with HSO₃F involves nucleophilic attack at the least hindered carbon, followed by fluorination via a tetrahedral intermediate.

Stereochemical Outcomes:

  • Diastereoselectivity: The reaction favors the endo-diastereomer (∼7:1 ratio) due to transition-state stabilization by the bicyclic framework.
  • Regioselectivity: Sulfonation occurs preferentially at the 2-position, attributed to hyperconjugative stabilization from adjacent C–C bonds.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.2]oct-5-ene-2-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Sulfonamides, sulfonate esters, and sulfonate thioesters.

    Oxidation Reactions: Sulfonic acids and sulfonates.

    Reduction Reactions: Sulfinates and sulfides.

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Development

Bicyclo[2.2.2]oct-5-ene-2-sulfonyl fluoride serves as a key intermediate in the synthesis of biologically active compounds. It has been utilized in the development of calcium channel blockers, which are crucial for treating cardiovascular diseases. The compound's structure allows for modifications that enhance pharmacological properties, making it a valuable scaffold in drug design .

1.2 Inhibitors of SARS-CoV-2

Recent studies have identified bicyclo[2.2.2]octene derivatives as potential non-covalent inhibitors of the SARS-CoV-2 main protease (3CLpro). These compounds demonstrated promising inhibition profiles, with some showing IC50 values in the micromolar range. The rigid bicyclo[2.2.2]octene framework supports further derivatization to optimize biological activity against viral targets .

Organic Synthesis

2.1 Building Blocks for Complex Molecules

This compound is employed as a versatile building block in organic synthesis, particularly in the construction of complex natural products and pharmaceuticals. Its unique bicyclic structure facilitates various chemical transformations, including cycloadditions and functional group modifications, which are essential for synthesizing intricate molecular architectures .

Table 1: Applications in Organic Synthesis

ApplicationDescription
Calcium Channel BlockersIntermediates for synthesizing therapeutic agents targeting cardiovascular conditions
Viral Protease InhibitorsScaffold for developing non-covalent inhibitors against SARS-CoV-2
Natural Product SynthesisBuilding block for complex natural products and pharmaceuticals

Case Studies

3.1 Synthesis of Calcium Channel Blockers

A notable case study involves the use of this compound in synthesizing specific calcium channel blockers, which are vital for managing hypertension and arrhythmias. The compound's ability to undergo selective reactions allows chemists to produce enantiomerically enriched forms of these blockers efficiently .

3.2 Development of SARS-CoV-2 Inhibitors

In another significant study, researchers synthesized a series of bicyclo[2.2.2]octene derivatives to evaluate their efficacy as inhibitors of the SARS-CoV-2 main protease. The study revealed that certain derivatives exhibited substantial inhibitory activity, suggesting that this scaffold could lead to novel antiviral therapies .

Mechanism of Action

The mechanism of action of Bicyclo[2.2.2]oct-5-ene-2-sulfonyl fluoride involves the interaction of the sulfonyl fluoride group with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, resulting in the inhibition of enzyme activity or modification of molecular structures. The bicyclic structure of the compound provides steric hindrance, which can influence its reactivity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[2.2.2]oct-5-ene-2-sulfonyl fluoride is unique due to its combination of a bicyclic structure and a sulfonyl fluoride functional group. This combination imparts distinct chemical properties, such as high reactivity towards nucleophiles and the ability to form stable covalent bonds with target molecules. These properties make it a valuable compound in various scientific and industrial applications .

Biological Activity

Bicyclo[2.2.2]oct-5-ene-2-sulfonyl fluoride (BSOF) is a bicyclic compound characterized by a unique sulfonyl fluoride functional group, which has garnered attention for its potential applications in medicinal chemistry and organic synthesis. This article delves into the biological activity of BSOF, exploring its mechanisms, applications in drug discovery, and relevant research findings.

Chemical Structure and Properties

BSOF has the molecular formula C₈H₉F₁O₂S and features a bicyclo[2.2.2]octane framework with a sulfonyl fluoride group at the 2-position. This structure is significant due to its reactivity and ability to modify biological targets, making it a valuable building block in various chemical syntheses.

The biological activity of BSOF stems from the reactivity of its sulfonyl fluoride group, which can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction may lead to inhibition or modification of protein functions, thereby influencing various biological pathways. The specific molecular targets and pathways affected by BSOF are still under investigation, but its potential for enzyme inhibition has been highlighted in several studies.

Applications in Drug Discovery

BSOF is being explored as a pharmaceutical intermediate in drug development due to its ability to modify biological targets effectively. Its unique structural features allow it to serve as a core scaffold for designing new compounds with enhanced biological activity. For instance, research has indicated that bicyclic compounds similar to BSOF can inhibit viral proteases, such as the SARS-CoV-2 main protease, suggesting potential antiviral applications .

Case Studies and Research Findings

Comparative Analysis of Related Compounds

The following table summarizes the structural features and potential applications of BSOF compared to other bicyclic compounds:

Compound NameStructure TypeUnique FeaturesPotential Applications
This compoundBicyclicSulfonyl fluoride functionalityDrug discovery, enzyme inhibition
Bicyclo[3.3.0]octaneBicyclicMore rigid structure; used in polymer chemistryMaterial science
Bicyclo[4.4.0]decaneBicyclicLarger ring system; different reactivity profilesOrganic synthesis
Bicyclo[1.1.0]butaneBicyclicSmaller ring; higher strain; limited synthetic useNiche applications

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